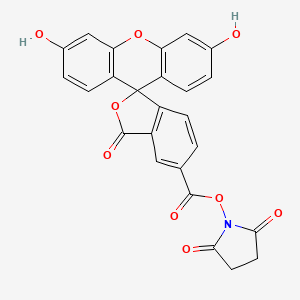

5-Carboxyfluorescein N-succinimidyl ester

Vue d'ensemble

Description

5-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye that is membrane permeable . It labels cells by covalently binding to intracellular molecules and is used to track lymphocyte migration and proliferation .

Molecular Structure Analysis

The molecular structure of 5-Carboxyfluorescein N-succinimidyl ester is complex, with a molecular weight of 473.39 . The compound contains various functional groups, including carboxy, fluorescein, and succinimidyl ester groups .Chemical Reactions Analysis

CFSE is an amine-reactive probe that forms green fluorescent conjugates on deacetylation . It reacts with primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling .Physical And Chemical Properties Analysis

CFSE is a powder suitable for fluorescence with an excitation wavelength of 492 nm and an emission wavelength of 520 nm in 0.1 M Tris pH 8.0 . It is soluble in DMF or DMSO .Applications De Recherche Scientifique

Immunofluorescence

5-FAM SE is widely used to label antibodies for use as immunofluorescent probes . This application is crucial in detecting specific antigens within cells or tissues using fluorescence microscopy. The bright and stable fluorescence of 5-FAM SE allows for clear visualization of the target molecules.

Flow Cytometry

In flow cytometry, 5-FAM SE can be used to label cells or antibodies. It provides a means to analyze cell populations based on the fluorescence emitted, enabling researchers to quantify and sort cells expressing particular markers .

Western Blotting

For protein detection in gels and on Western blots, 5-FAM SE-labeled antibodies serve as powerful tools. They bind to target proteins and emit fluorescence upon excitation, which is then detected to visualize the presence and quantity of the protein of interest .

Enzyme-Linked Immunosorbent Assay (ELISA)

5-FAM SE is used in ELISA to label antibodies, which then bind to antigens coated on a plate. The fluorescence signal, proportional to the amount of antigen present, is measured, providing quantitative data on antigen concentration .

Oligonucleotide Labeling

This compound is also used to label oligonucleotides for hybridization probes. These fluorescently labeled probes can hybridize to complementary DNA or RNA sequences, allowing for the detection of specific nucleic acid sequences in various applications such as PCR and microarray analysis .

Protein Modification

5-FAM SE reacts with primary amines on proteins, forming a stable amide bond. This property is exploited in protein modification studies to attach a fluorescent label to proteins, which can then be tracked or quantified in different assays .

Mécanisme D'action

Target of Action

5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE) primarily targets intracellular molecules, notably lysine residues and other amine sources . It is a fluorescent cell staining dye that is used to label cells for various biological studies .

Mode of Action

5-FAM SE is cell permeable and covalently couples to its targets via its succinimidyl group . This covalent coupling allows the fluorescent dye to be retained within cells for extended periods .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-FAM SE is the esterase-catalyzed hydrolysis of the compound. Upon diffusion into the cell, intracellular esterases cleave the acetate group to generate CFSE, which interacts with cellular amines via its succinimidyl groups to generate a highly fluorescent green dye .

Pharmacokinetics

The pharmacokinetic properties of 5-FAM SE are largely determined by its cell permeability and covalent binding to intracellular molecules. The compound’s ability to permeate cell membranes allows it to enter cells freely . Once inside the cell, it covalently binds to intracellular molecules, which prevents it from being easily removed or degraded .

Result of Action

The primary result of 5-FAM SE action is the generation of a highly fluorescent green dye within cells . This fluorescence can be used to track cell migration and proliferation, both in vitro and in vivo . The progressive halving of CFSE fluorescence within daughter cells following each cell division allows for the monitoring of cell proliferation .

Action Environment

The action of 5-FAM SE can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at temperatures below 0°C to maintain its stability . It should also be protected from light and moisture to prevent decomposition . High concentrations of 5-FAM SE can be toxic for cells , so optimal labeling conditions should be used to minimize toxicity while maximizing fluorescence .

Safety and Hazards

Orientations Futures

The future applications of CFSE are vast, particularly in the field of cell biology. It is frequently used in cell proliferation assays, as it allows researchers to track cell division through successive halving of the fluorescence intensity . It is also used for motility assays and in vivo cell tracking experiments .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIDMICWWDIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376328 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carboxyfluorescein N-succinimidyl ester | |

CAS RN |

92557-80-7 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

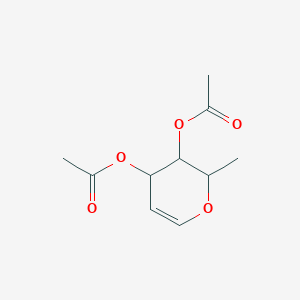

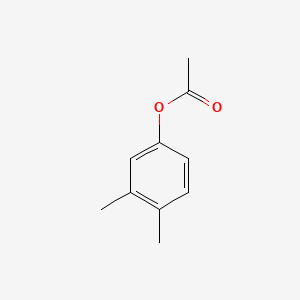

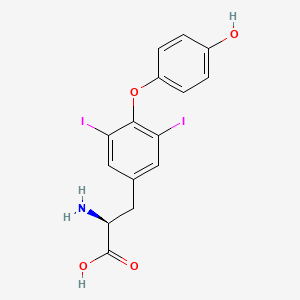

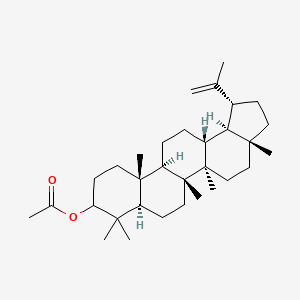

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.